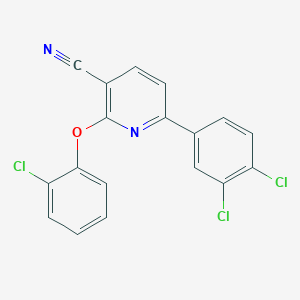

![molecular formula C10H10F2N4OS B2512074 3-[(二氟甲基)硫基]-5-(4-甲氧基苯基)-4H-1,2,4-三唑-4-胺 CAS No. 730950-25-1](/img/structure/B2512074.png)

3-[(二氟甲基)硫基]-5-(4-甲氧基苯基)-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

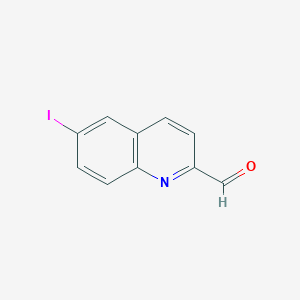

The compound "3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine" is a molecule that likely contains a triazole ring, a common motif in medicinal chemistry due to its resemblance to the peptide bond and its stability under physiological conditions. The presence of a difluoromethylsulfanyl group suggests potential for increased metabolic stability and lipophilicity, which can be beneficial in drug design.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and alkynes, which can react via a Huisgen cycloaddition, a process that can be catalyzed by copper (CuTC) as described in the synthesis of 1-sulfamoyl-1,2,3-triazoles . Additionally, a metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,4-triazoles has been reported, which involves a reaction with organic azides and a methoxycarbonyl-substituted vinyl sulfone . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques. For instance, FT-IR and NBO analysis can provide insights into the vibrational wavenumbers and electron delocalization within the molecule . The presence of a difluoromethylsulfanyl group could influence the electronic distribution and molecular geometry, potentially affecting the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions. For example, N-sulfonyl-1,2,3-triazoles can react with thioesters to produce β-sulfanyl enamides, a process that involves the formation of an α-imino rhodium carbene complex . The reactivity of the difluoromethylsulfanyl group in the target compound could be explored in similar nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their substituents. For instance, the introduction of a methylsulfanyl group has been shown to not undergo transformations during certain synthesis stages, which could be indicative of the stability of the substituent . Theoretical studies, such as DFT calculations, can provide insights into the prototropy process and rearrangement reactions, which are relevant for understanding the behavior of the compound under different conditions .

科学研究应用

抗癌活性

- 在癌症研究中的合成和表征:一项研究专注于合成和表征一种来自三唑化合物的配体,其中包括3-[(二氟甲基)硫基]-5-(4-甲氧基苯基)-4H-1,2,4-三唑-4-胺。该配体与金(III)和镍(II)金属离子一起使用,制备了用于针对MCF-7乳腺癌细胞系的抗癌活性测试的配合物。金(III)配合物对癌细胞系表现出明显更高的细胞毒性,与镍(II)配合物相比(Ghani & Alabdali, 2022)。

抗微生物活性

- 在抗微生物研究中的作用:另一个研究领域涉及合成新型三唑衍生物,包括与3-[(二氟甲基)硫基]-5-(4-甲氧基苯基)-4H-1,2,4-三唑-4-胺相关的化合物,以评估它们的抗微生物活性。其中一些衍生物对各种微生物表现出良好或中等活性,突显了它们在开发新型抗微生物剂方面的潜力(Bektaş等,2007)。

在材料科学中的应用

- 纳米过滤膜:材料科学中的研究探讨了与所讨论的三唑化合物相关的磺化芳香二胺单体用于制备薄膜复合纳米过滤膜。这些膜用于染料处理实验,由于增强的表面亲水性而展示出改善的水通量,而不会影响染料的拒绝(Liu et al., 2012)。

复杂化学结构的合成

- 二硫代咪唑烷-3,5-二酮的合成:另一个应用是在合成二硫代咪唑烷-3,5-二酮时,其中1,2,4-三唑结构发挥作用。这些化合物用于肽,糖肽和PNA合成,作为氨基保护基和三价磷的硫化试剂(Barany et al., 2005)。

缓蚀

- 轻钢腐蚀控制:该化合物已被研究作为轻钢在盐酸介质中的缓蚀剂。研究表明,三唑化合物的衍生物有效地抑制了酸性腐蚀,即使在非常低的浓度下,使其成为工业应用中腐蚀控制的潜在候选者(Bentiss et al., 2009)。

作用机制

Target of action

Compounds containing the 1,2,4-triazole ring in their structure are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific structure and functional groups.

Mode of action

The mode of action of 1,2,4-triazoles generally involves binding to their targets, leading to changes in the function of these targets . The exact mode of action of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific targets.

Biochemical pathways

1,2,4-triazoles can affect various biochemical pathways depending on their specific targets . The affected pathways and downstream effects of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific mode of action.

属性

IUPAC Name |

3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4OS/c1-17-7-4-2-6(3-5-7)8-14-15-10(16(8)13)18-9(11)12/h2-5,9H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWVXFXXAWZCQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(N2N)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

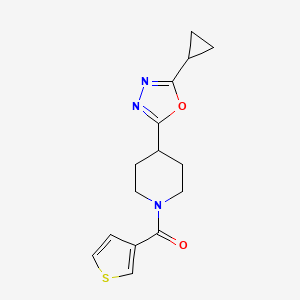

![Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2511991.png)

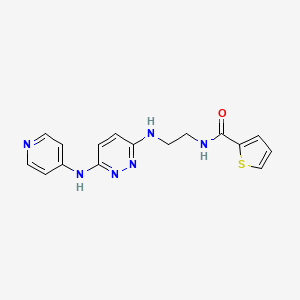

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)

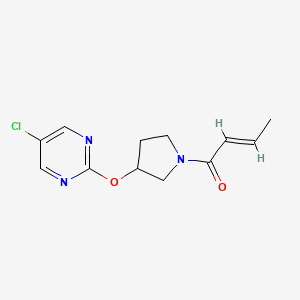

![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)

![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)

![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)